What is N-Ethyl-d3 Maleimide and its chemical properties
What is N-Ethyl-d3 Maleimide and its chemical properties
An In-depth Technical Guide to N-Ethyl-d3 Maleimide
For Researchers, Scientists, and Drug Development Professionals
N-Ethyl-d3 Maleimide (NEM-d3) is the deuterated analog of N-Ethylmaleimide (NEM), a well-established chemical probe used extensively in biochemical and pharmaceutical research. The incorporation of three deuterium atoms on the ethyl group provides a stable isotopic label, making it a valuable tool for mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.
Chemical and Physical Properties
NEM-d3 is a stable isotope-labeled compound used for the covalent modification of cysteine residues in proteins and peptides.[1] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, N-Ethylmaleimide (NEM), with the key difference being its increased molecular weight due to the deuterium atoms. This mass difference is fundamental to its application in quantitative proteomics.
Below is a comparative table summarizing the key quantitative data for both NEM-d3 and NEM.
| Property | N-Ethyl-d3 Maleimide (NEM-d3) | N-Ethylmaleimide (NEM) | Reference(s) |
| CAS Number | 1246816-40-9 | 128-53-0 | [1] |
| Molecular Formula | C₆H₄D₃NO₂ | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 128.14 g/mol | 125.13 g/mol | [1][2] |
| Appearance | White to faint yellow solid/powder | White to faint yellow crystalline solid | |
| Melting Point | 43-46 °C | 43-46 °C | |
| Boiling Point | Not specified | 210 °C | |
| Solubility | Soluble in ethanol (50 mg/mL), water (>12.5 mg/mL), and DMSO (25 mg/mL). | Soluble in ethanol (50 mg/mL), water (>12.5 mg/mL), and DMSO (25 mg/mL). | [1][3][4] |
| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator or -20°C | [1][5] |
| Key Feature | Isotopic label (M+3 vs. NEM) | Standard sulfhydryl-reactive reagent | [6] |
Note: Aqueous solutions of maleimides are unstable and prone to hydrolysis, a reaction that is significantly dependent on pH.[1][3]
Core Reactivity: The Thiol-Maleimide Michael Addition
The primary utility of N-Ethyl-d3 Maleimide stems from its highly specific reaction with sulfhydryl (thiol) groups, predominantly found on cysteine residues within proteins and peptides.
The reaction is a Michael-type addition where the nucleophilic thiol group attacks one of the carbons of the maleimide's double bond.[7] This forms a stable, irreversible thioether bond.[8]
-
Optimal pH: The reaction is most specific and efficient in the pH range of 6.5 to 7.5.[9][8]
-
Side Reactions:
-
At pH values above 7.5, reactivity towards primary amines (e.g., lysine residues) can occur.[10]
-
Alkaline conditions (pH > 8.5) also increase the rate of hydrolysis of the maleimide ring, rendering it non-reactive.[8][11]
-
When reacting with an unprotected N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a six-membered thiazine structure, which can be a significant by-product at neutral or basic pH.[7][12]
-
Key Applications and Experimental Protocols
Quantitative Proteomics via Isotopic Labeling
NEM-d3, in conjunction with its "light" counterpart (NEM, d0), is used for relative quantification of protein cysteine content between different samples. This technique is analogous to other stable isotope labeling methods like SILAC or iTRAQ but is specific for cysteine-containing peptides.
The general workflow involves treating two separate protein samples (e.g., control and treated) with "light" (NEM) and "heavy" (NEM-d3) reagents, respectively. After labeling, the samples are combined, digested into peptides, and analyzed by mass spectrometry. The mass difference of 3 Da between the labeled peptides allows for the relative quantification of each cysteine-containing peptide.
-
Protein Preparation : Solubilize protein samples (1-10 mg/mL) in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl).[10][13]
-
Reduction (Optional but Recommended) : To label cysteines involved in disulfide bonds, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 5-10 mM. Incubate for 30 minutes at room temperature.[13] Note: Avoid DTT unless it is removed prior to adding the maleimide reagent.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of NEM or NEM-d3 to the respective protein samples.[14] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[10][14]
-
Quenching and Cleanup : Quench the reaction by adding a thiol-containing reagent like DTT or 2-mercaptoethanol. Remove excess reagent using dialysis, spin desalting columns, or protein precipitation.[10]
-
Sample Combination and Digestion : Combine the "light" and "heavy" labeled samples in a 1:1 ratio. Proceed with a standard in-solution or in-gel protein digestion protocol (e.g., using trypsin).
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture using a high-resolution mass spectrometer. Identify paired peaks with a mass difference of ~3 Da and quantify their relative abundance.
Synthesis of N-Ethyl-d3 Maleimide
While commercially available, understanding the synthesis of N-Ethylmaleimide provides context for its structure and reactivity. The synthesis of the d3-analog follows the same principles, substituting the standard amine with its deuterated counterpart. The process is typically a two-step, one-pot reaction involving the formation of a maleamic acid intermediate followed by cyclodehydration.[15]
This protocol is adapted from procedures for synthesizing N-substituted maleimides.[15]
-
Reaction Setup : In a round-bottom flask, combine maleic anhydride (1.0 eq), ethylamine-d3 hydrochloride (1.5 eq), and potassium acetate (1.5 eq) in glacial acetic acid.
-
Reaction : Stir the mixture and heat to reflux (approx. 110-120 °C) for 4-6 hours.
-
Workup : Cool the reaction mixture to room temperature. Slowly pour the mixture into a cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction : Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Enzyme Inhibition and Mechanistic Studies
NEM and its deuterated analog are potent, irreversible inhibitors of cysteine peptidases and deubiquitinating enzymes (DUBs).[16][4] By alkylating the active site thiol group, they effectively block enzyme activity. This makes NEM-d3 a useful tool for:
-
Probing Enzyme Function : Determining if a cysteine residue is critical for an enzyme's catalytic activity.
-
Preventing Protein Degradation : In cell lysis buffers (typically at 10-25 mM), NEM is used to inhibit DUBs and de-sumoylating enzymes, preserving the post-translational modification status of proteins for analysis by Western Blot or mass spectrometry.[16][4]
Conclusion
N-Ethyl-d3 Maleimide is a specialized but powerful reagent for researchers in proteomics, enzymology, and drug development. Its core strength lies in the stable isotopic label, which enables precise and accurate relative quantification of cysteine modifications via mass spectrometry. By understanding its chemical properties, reactivity, and the nuances of its experimental application, scientists can effectively leverage this tool to investigate complex biological systems.
References
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- 4. selleck.co.jp [selleck.co.jp]
- 5. 128-53-0 CAS | N-ETHYL MALEIMIDE | Laboratory Chemicals | Article No. 03747 [lobachemie.com]
- 6. e-biochem.com [e-biochem.com]
- 7. bachem.com [bachem.com]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
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